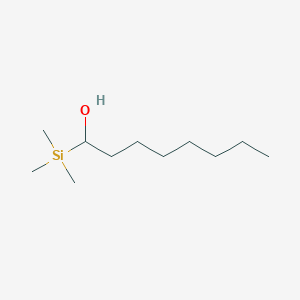
1-Octanol, 1-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanol, 1-(trimethylsilyl)-, also known as octyl trimethylsilyl ether, is an organosilicon compound with the molecular formula C11H26OSi. This compound is characterized by the presence of a trimethylsilyl group attached to the oxygen atom of 1-octanol. It is commonly used in organic synthesis and analytical chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Octanol, 1-(trimethylsilyl)- can be synthesized through the reaction of 1-octanol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds as follows:
C8H17OH+ClSi(CH3)3→C8H17OSi(CH3)3+HCl
The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The product can be purified by distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Octanol, 1-(trimethylsilyl)- follows similar principles but on a larger scale. The process involves the continuous addition of 1-octanol and trimethylsilyl chloride to a reactor, with efficient mixing and temperature control to optimize yield and purity. The product is then separated and purified using industrial-scale distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-Octanol, 1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxanes or silanols.
Reduction: Reduction reactions can convert it back to 1-octanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Siloxanes or silanols.
Reduction: 1-Octanol.
Substitution: Various substituted octanol derivatives depending on the nucleophile used.
Scientific Research Applications
1-Octanol, 1-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including siloxane-based polymers and coatings.
Mechanism of Action
The mechanism by which 1-Octanol, 1-(trimethylsilyl)- exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site of 1-octanol. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules. The compound can also interact with molecular targets through hydrophobic interactions, influencing the behavior of biomolecules and materials.
Comparison with Similar Compounds
Similar Compounds
1-Octanol: The parent compound without the trimethylsilyl group.
Trimethylsilyl ethers of other alcohols: Such as trimethylsilyl methanol or trimethylsilyl ethanol.
Uniqueness
1-Octanol, 1-(trimethylsilyl)- is unique due to its specific combination of a long alkyl chain and a trimethylsilyl group. This combination imparts distinct hydrophobic and steric properties, making it particularly useful in organic synthesis and material science. Compared to other trimethylsilyl ethers, it offers a balance of reactivity and stability, making it a versatile reagent in various applications.
Properties
CAS No. |
125828-07-1 |
|---|---|
Molecular Formula |
C11H26OSi |
Molecular Weight |
202.41 g/mol |
IUPAC Name |
1-trimethylsilyloctan-1-ol |
InChI |
InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11(12)13(2,3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
NXDKPBHBDMGJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


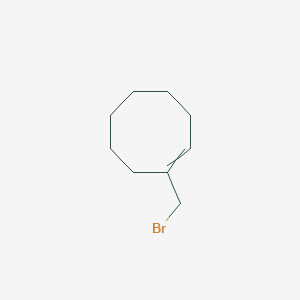

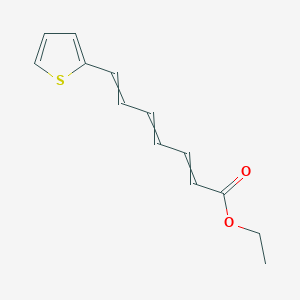
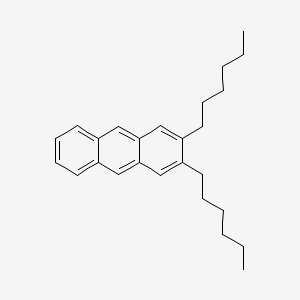
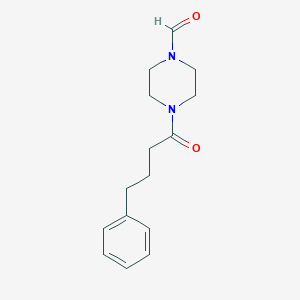
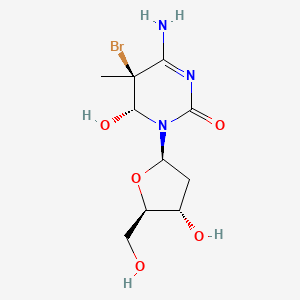
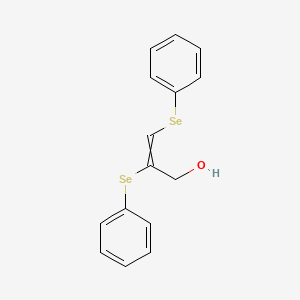
![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)
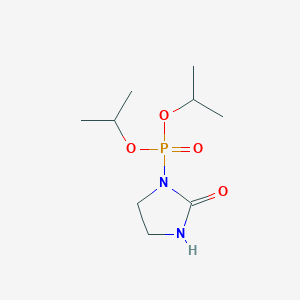
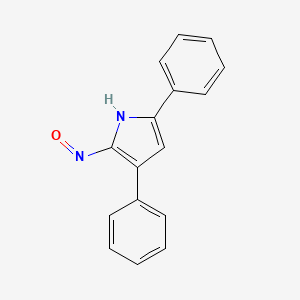
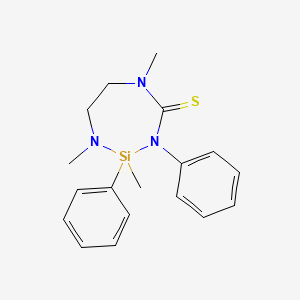

![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)
